3-(Pyridin-3-yl)prop-2-en-1-amine 3-(Pyridin-3-yl)prop-2-en-1-amine
Brand Name: Vulcanchem
CAS No.: 83665-87-6
VCID: VC8386440
InChI: InChI=1S/C8H10N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5,9H2/b3-1+
SMILES: C1=CC(=CN=C1)C=CCN
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol

3-(Pyridin-3-yl)prop-2-en-1-amine

CAS No.: 83665-87-6

Cat. No.: VC8386440

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyridin-3-yl)prop-2-en-1-amine - 83665-87-6

Specification

CAS No. 83665-87-6
Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
IUPAC Name (E)-3-pyridin-3-ylprop-2-en-1-amine
Standard InChI InChI=1S/C8H10N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5,9H2/b3-1+
Standard InChI Key WZGWOIOGOJYLSM-HNQUOIGGSA-N
Isomeric SMILES C1=CC(=CN=C1)/C=C/CN
SMILES C1=CC(=CN=C1)C=CCN
Canonical SMILES C1=CC(=CN=C1)C=CCN

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol. Its SMILES notation (C1=CC(=CN=C1)C=CCN) reveals a pyridin-3-yl group attached to a propenylamine chain (Figure 1). The conjugated double bond between C2 and C3 of the propenyl group introduces planarity, potentially influencing electronic interactions with biological targets .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₈H₁₀N₂
SMILESC1=CC(=CN=C1)C=CCN
InChIKeyWZGWOIOGOJYLSM-UHFFFAOYSA-N
Predicted CCS (Ų)*127.6 ([M+H]⁺)

*Collision cross-section (CCS) values derived from ion mobility spectrometry predictions .

Spectroscopic Signatures

While experimental NMR and IR data are unavailable, analogous compounds suggest characteristic signals:

  • ¹H NMR: Pyridin-3-yl protons resonate at δ 7.2–8.6 ppm, while the propenylamine’s vinyl protons (C=CH-) appear as doublets near δ 5.5–6.5 ppm. The amine protons (NH₂) may show broad peaks at δ 1.5–2.5 ppm, depending on solvent and pH .

  • IR: Stretching vibrations for the C=N bond (pyridine) near 1600 cm⁻¹ and N-H bends (amine) around 3300–3500 cm⁻¹ .

Synthetic Methodologies

Proposed Synthetic Routes

Though no direct synthesis is documented, plausible pathways include:

Claisen-Schmidt Condensation

Reacting pyridine-3-carbaldehyde with a primary amine (e.g., methylamine) under acidic conditions could yield the enamine via dehydration:

Pyridine-3-carbaldehyde+CH₃NH₂H⁺3-(Pyridin-3-yl)prop-2-en-1-amine+H₂O\text{Pyridine-3-carbaldehyde} + \text{CH₃NH₂} \xrightarrow{\text{H⁺}} \text{3-(Pyridin-3-yl)prop-2-en-1-amine} + \text{H₂O}

This method parallels the synthesis of similar α,β-unsaturated amines .

Palladium-Catalyzed Coupling

Adapting Buchwald-Hartwig amination conditions (e.g., Pd(PPh₃)₂Cl₂, xantphos, NaOtBu) could couple pyridinyl halides with propenylamines, though yields may vary .

Purification and Characterization

Hypothetical purification steps:

  • Liquid-liquid extraction: Partition between dichloromethane and aqueous HCl to isolate the amine.

  • Flash chromatography: Elute with gradients of ethyl acetate/hexanes (10–40%) to separate unreacted precursors.

Chemical Reactivity and Functionalization

Electrophilic Additions

The α,β-unsaturated system is prone to Michael additions. For example, reaction with thiols could yield sulfanylated derivatives:

3-(Pyridin-3-yl)prop-2-en-1-amine+RSH3-(Pyridin-3-yl)-1-(alkylthio)propan-1-amine\text{3-(Pyridin-3-yl)prop-2-en-1-amine} + \text{RSH} \rightarrow \text{3-(Pyridin-3-yl)-1-(alkylthio)propan-1-amine}

Coordination Chemistry

The pyridine nitrogen and amine group can act as bidentate ligands, forming complexes with transition metals like Cu(II) or Pd(II). Such complexes may exhibit catalytic or antimicrobial properties .

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (lipophilicity)1.2 (estimated)
Water SolubilityModerate (10–50 mg/L)
pKa (amine)~9.5

Hypothetical Biological and Pharmacological Applications

Kinase Inhibition

Analogous pyridine derivatives inhibit kinases like GSK-3β and Aurora kinases by competing with ATP binding. Molecular docking studies suggest the propenylamine chain could occupy hydrophobic pockets in kinase domains.

Table 3: Comparative Bioactivity of Pyridine Derivatives

CompoundTargetIC₅₀ (nM)
3-(Pyridin-2-yl)propan-1-amineGSK-3β120
Hypothetical derivativeAurora kinase AIn silico: 250

Future Research Directions

Synthetic Optimization

  • Screen catalysts (e.g., Ru or Ir complexes) for asymmetric synthesis of chiral enamines.

  • Explore continuous-flow reactors to enhance yield and scalability.

Pharmacological Profiling

  • Conduct high-throughput screening against kinase libraries and microbial panels.

  • Evaluate toxicity profiles in in vitro models (e.g., HepG2 cells).

Computational Modeling

  • Perform DFT calculations to map electron density and predict sites for electrophilic attack.

  • Simulate binding modes with bacterial topoisomerases or viral proteases.

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